

# Ceritinib's Interaction with Cellular Kinases: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Ceritinib (Zykadia®) is a potent, second-generation, ATP-competitive tyrosine kinase inhibitor (TKI) primarily developed for the treatment of anaplastic lymphoma kinase (ALK)-positive non-small cell lung cancer (NSCLC).[1][2][3] While its primary mechanism of action is the inhibition of the EML4-ALK fusion protein, a key oncogenic driver in a subset of NSCLCs, ceritinib exhibits a broader kinase interaction profile.[4][5] This polypharmacology, involving both intended and off-target kinases, is crucial for understanding its full therapeutic potential, mechanisms of resistance, and adverse effect profile. This technical guide provides an in-depth overview of ceritinib's interactions with other cellular kinases, presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows.

## **Quantitative Kinase Inhibition Profile of Ceritinib**

**Ceritinib**'s potency extends beyond ALK to a range of other kinases, with varying degrees of affinity. The following table summarizes the in vitro inhibitory concentrations (IC50) of **ceritinib** against its primary target and notable off-target kinases, as determined by various biochemical and cellular assays.



| Kinase Target                                                           | IC50 (nM)     | Assay Type                | Reference |
|-------------------------------------------------------------------------|---------------|---------------------------|-----------|
| Primary Target                                                          |               |                           |           |
| ALK                                                                     | 0.2           | Cell-free enzymatic assay | [6]       |
| Off-Target Kinases                                                      |               |                           |           |
| Insulin Receptor<br>(InsR)                                              | 7             | Cell-free assay           | [6][7]    |
| Insulin-like Growth Factor 1 Receptor (IGF-1R)                          | 8             | Cell-free assay           | [6][7]    |
| Serine/Threonine<br>Kinase 22D (STK22D)                                 | 23            | Cell-free assay           | [6][7]    |
| Fms-like Tyrosine<br>Kinase 3 (FLT3)                                    | 60            | Cell-free assay           | [6]       |
| Focal Adhesion<br>Kinase 1 (FAK1)                                       | ~20 (average) | In vitro kinase assay     | [8]       |
| FER                                                                     | 5             | In vitro kinase assay     | [8]       |
| Calcium/Calmodulin-<br>Dependent Protein<br>Kinase Kinase 2<br>(CAMKK2) | ~26           | In vitro kinase assay     | [8]       |
| Ribosomal S6 Kinase<br>2 (RSK2)                                         | ~275          | In vitro kinase assay     | [8]       |
| Ribosomal S6 Kinase<br>1 (RSK1)                                         | ~584          | In vitro kinase assay     | [8]       |

## **Signaling Pathways Modulated by Ceritinib**

**Ceritinib**'s inhibition of ALK and other kinases disrupts critical downstream signaling cascades involved in cell proliferation, survival, and growth.



### **ALK Signaling Pathway**

The primary therapeutic effect of **ceritinib** in ALK-positive NSCLC is the inhibition of the constitutively active EML4-ALK fusion protein.[1] This blocks its autophosphorylation and subsequent activation of downstream signaling pathways, including the PI3K-AKT, MEK-ERK, and STAT3 pathways, ultimately leading to cell cycle arrest and apoptosis.[1][5]













Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. What is the mechanism of Ceritinib? [synapse.patsnap.com]
- 2. Ceritinib for ALK-Rearrangement—Positive Non—Small Cell Lung Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ceritinib—a second-generation ALK inhibitor overcoming resistance in ALK-rearranged non-small cell lung cancer PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Polypharmacology-based ceritinib repurposing using integrated functional proteomics -PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Ceritinib's Interaction with Cellular Kinases: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b560025#ceritinib-interaction-with-other-cellular-kinases]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com